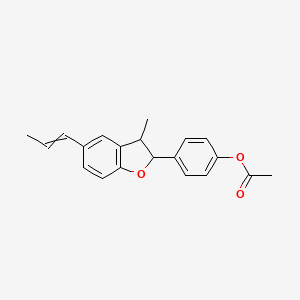
Conocarpan acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conocarpan acetate is a neolignan derivative, a class of compounds known for their diverse biological activities. It is derived from the natural product conocarpan, which is found in various plant species such as Piper solmsianum and Mitrephora wangii. This compound has garnered interest due to its potential therapeutic properties, including antifungal, antibacterial, and antinociceptive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of conocarpan acetate can be achieved through several methods. One common approach involves the radical cyclization of a precursor compound to form the benzofuran ring system, followed by acetylation to introduce the acetate group . Another method utilizes an enantioselective intramolecular C-H insertion reaction catalyzed by rhodium complexes to construct the cis-2-aryl-2,3-dihydrobenzofuran ring system, which is then acetylated .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by chromatography, and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Conocarpan acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Conocarpan acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study neolignan synthesis and reactivity.
Biology: Its antifungal and antibacterial properties make it a candidate for studying plant defense mechanisms and microbial interactions.
Medicine: The compound’s antinociceptive effects are explored for potential pain management therapies.
Mechanism of Action
The mechanism of action of conocarpan acetate involves its interaction with various molecular targets and pathways:
Antifungal and Antibacterial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antinociceptive Effects: The compound modulates pain pathways by interacting with receptors and enzymes involved in pain perception, such as cyclooxygenase and NF-kappaB.
Comparison with Similar Compounds
Conocarpan acetate is compared with other neolignan derivatives such as:
Conocarpan: The parent compound, known for its similar biological activities but without the acetate group.
Orientin: Another neolignan with potent antinociceptive properties, often studied alongside conocarpan.
Uniqueness: this compound’s unique structural features, such as the acetate group, enhance its biological activity and make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-5-15-6-11-19-18(12-15)13(2)20(23-19)16-7-9-17(10-8-16)22-14(3)21/h4-13,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPLFXSDFXJEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














